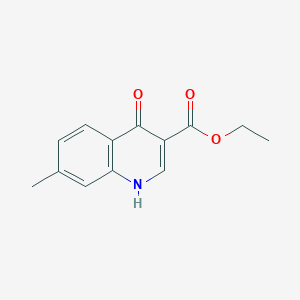
2-(1H-pyrazol-4-yl)propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-pyrazol-4-yl)propan-2-amine is a chemical compound that features a pyrazole ring attached to a propan-2-amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrazol-4-yl)propan-2-amine typically involves the condensation of pyrazole derivatives with appropriate amine precursors. One common method includes the reaction of pyrazole-4-carbaldehyde with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as chloro(trimethyl)silane and pyridine at elevated temperatures (around 90°C) in ambient air .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(1H-pyrazol-4-yl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the amine group, leading to secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce secondary amines.
Aplicaciones Científicas De Investigación
2-(1H-pyrazol-4-yl)propan-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly in developing inhibitors for enzymes like cyclin-dependent kinase 2 (CDK2).
Organic Synthesis: It serves as a building block for synthesizing more complex molecules, including heterocyclic compounds with potential biological activities.
Biological Studies: The compound’s derivatives are studied for their antimicrobial, anticancer, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 2-(1H-pyrazol-4-yl)propan-2-amine involves its interaction with specific molecular targets. For instance, as a potential CDK2 inhibitor, the compound binds to the active site of the enzyme, preventing its interaction with cyclin proteins and subsequent phosphorylation of target substrates. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-pyrazol-4-yl)-1H-benzimidazole: This compound also features a pyrazole ring but is fused with a benzimidazole moiety.
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine: Another pyrazole derivative with potential anticancer activity.
Uniqueness
2-(1H-pyrazol-4-yl)propan-2-amine is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its propan-2-amine group allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis and drug development.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1H-pyrazol-4-yl)propan-2-amine involves the reaction of 4-chloro-1H-pyrazole with 2-amino-2-methyl-1-propanol in the presence of a base.", "Starting Materials": [ "4-chloro-1H-pyrazole", "2-amino-2-methyl-1-propanol", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 4-chloro-1H-pyrazole in a suitable solvent (e.g. ethanol).", "Step 2: Add a base (e.g. sodium hydroxide) to the solution and stir for a few minutes.", "Step 3: Slowly add 2-amino-2-methyl-1-propanol to the reaction mixture while stirring.", "Step 4: Heat the reaction mixture to reflux for several hours.", "Step 5: Allow the reaction mixture to cool and then filter the precipitated product.", "Step 6: Wash the product with a suitable solvent (e.g. ethanol) and dry under vacuum.", "Step 7: Purify the product by recrystallization from a suitable solvent (e.g. ethanol).", "Step 8: Characterize the product by various spectroscopic techniques (e.g. NMR, IR, MS)." ] } | |
Número CAS |
1215924-75-6 |
Fórmula molecular |
C6H11N3 |
Peso molecular |
125.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6156173.png)
